![molecular formula C7H3BrClNS B6238308 3-bromo-7-chlorothieno[3,2-b]pyridine CAS No. 1334645-51-0](/img/no-structure.png)
3-bromo-7-chlorothieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-7-chlorothieno[3,2-b]pyridine is a derivative of pyridine and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thieno[3,2-b]pyridine core with bromine and chlorine substituents . The exact positions of these substituents can influence the reactivity and properties of the molecule .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-7-chlorothieno[3,2-b]pyridine involves the bromination of 7-chlorothieno[3,2-b]pyridine using a brominating agent.", "Starting Materials": [ "7-chlorothieno[3,2-b]pyridine", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. iron(III) bromide, copper(II) bromide, etc.)" ], "Reaction": [ "Dissolve 7-chlorothieno[3,2-b]pyridine in a suitable solvent.", "Add the brominating agent and catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours).", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.).", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane, etc.).", "Purify the product using a suitable purification method (e.g. column chromatography, recrystallization, etc.)." ] } | |
CAS RN |
1334645-51-0 |
Molecular Formula |
C7H3BrClNS |
Molecular Weight |
248.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.